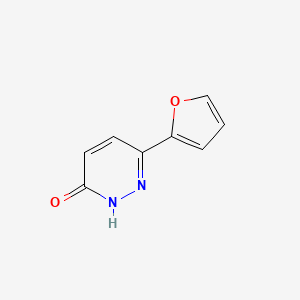

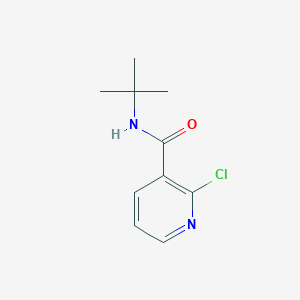

6-(furan-2-yl)pyridazin-3(2H)-one

説明

Synthesis Analysis

The synthesis of compounds related to 6-(furan-2-yl)pyridazin-3(2H)-one involves various chemical reactions that lead to the formation of heterocyclic structures. In one study, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes was explored, yielding hetero-Diels–Alder adducts such as 4a,7a-dihydrofuro[2,3-e][1,2]oxazines and 4a,7a-dihydrofuro[3,2-c]pyridazines. These compounds were further transformed through ring-opening reactions and rearrangements under acidic conditions to produce 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives . Another study focused on the synthesis of novel pyridazin-3(2H)-one derivatives containing 5-phenyl-2-furan, which were characterized by IR, 1H NMR, and elemental analysis. These compounds exhibited good fungicidal activities against various pathogens . Additionally, substituted pyridazin-3-ones were synthesized from reactions involving 3-(arylmethylidene)furan-2(3H)-ones with hydrazine hydrate, leading to acyclic 4-oxoalkanoic acid hydrazides and subsequent heterocyclization to form the pyridazinones .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, was determined using single crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its solid-state geometry was analyzed along with intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical behavior of synthesized furo-pyridazines, which are structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, was found to be distinct. Under the influence of HCl, these compounds underwent a rearrangement involving furan ring-opening to yield 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives . The synthesis of novel pyridazin-3(2H)-one derivatives also involved chemical reactions that led to the formation of compounds with significant bioactivity, particularly fungicidal effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 6-(furan-2-yl)pyridazin-3(2H)-one were characterized using various analytical techniques. The crystal structure of a related compound provided insights into its molecular geometry and the interactions that contribute to its stability. The bioactivity assays for the synthesized pyridazin-3(2H)-one derivatives revealed their potential as fungicides, with some compounds showing considerable activity against specific fungi . The synthesis processes and the resulting chemical structures of these compounds suggest that the furan ring and its substituents play a crucial role in determining their chemical properties and reactivity .

科学的研究の応用

Anti-Fibrosis Activity

Scientific Field: Medicinal Chemistry

Application Summary

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Methods of Application

The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antibacterial Activity

Scientific Field: Medicinal Chemistry

Application Summary

The starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile was reacted with various reagents resulting in the formation of a group of new pyrimidines and condensed pyrimidines. The antibacterial activity was evaluated for a group of the synthesized compounds against examples of Gram-positive and Gram-negative bacteria .

Methods of Application

The compounds were synthesized using the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile. The antibacterial activity was evaluated for a group of the synthesized compounds against examples of Gram-positive and Gram-negative bacteria .

Results: The results of the antibacterial activity evaluation are not specified in the source .

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Methods of Application: The starting material “6-(furan-2-yl)pyridazin-3(2H)-one” was reacted with various reagents resulting in the formation of a group of new pyrimidines and condensed pyrimidines .

Results: The results of the synthesis are not specified in the source .

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Methods of Application: The starting material “6-(furan-2-yl)pyridazin-3(2H)-one” was reacted with various reagents resulting in the formation of a group of new pyrimidines and condensed pyrimidines .

Results: The results of the synthesis are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

3-(furan-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTQMDHLNJSJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429031 | |

| Record name | 6-(furan-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(furan-2-yl)pyridazin-3(2H)-one | |

CAS RN |

38530-07-3 | |

| Record name | 6-(furan-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(furan-2-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)